molecular formula C10H8FNO2 B1311711 2-(4-fluoro-1H-indol-3-yl)acetic Acid CAS No. 89434-03-7

2-(4-fluoro-1H-indol-3-yl)acetic Acid

Cat. No. B1311711
CAS RN: 89434-03-7
M. Wt: 193.17 g/mol
InChI Key: QBQZALKPPLUCQY-UHFFFAOYSA-N
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Description

2-(4-fluoro-1H-indol-3-yl)acetic Acid, also known as (4-fluoro-1H-indol-3-yl)acetic acid, is a compound with the molecular weight of 193.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8C .


Molecular Structure Analysis

The InChI code for 2-(4-fluoro-1H-indol-3-yl)acetic Acid is 1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(4-fluoro-1H-indol-3-yl)acetic Acid is a solid substance with a molecular weight of 193.18 . It should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Synthesis of Complex Molecules

Research has shown that derivatives of 2-(4-fluoro-1H-indol-3-yl)acetic Acid are crucial in the synthesis of complex molecules with potential biological activities. For instance, the catalytic activity of nickel ferrite nanoparticles has been utilized in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, showcasing anti-oxidant and anti-microbial activities (Rao et al., 2019). Similarly, the Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids under catalyst- and additive-free conditions demonstrates the synthetic utility of these compounds in creating fluoromethyl indol-3-yl ketones (Yao et al., 2016).

Potential Therapeutic Applications

The modification of 2-(4-fluoro-1H-indol-3-yl)acetic Acid derivatives has been explored for therapeutic applications, such as the discovery of setipiprant (a potent CRTh2 antagonist) for treating asthma and seasonal allergic rhinitis (Fretz et al., 2013). This highlights the compound's role in developing new medications.

Understanding Molecular Interactions

Studies on the absorption and fluorescence spectra of indole-3-acetic acids and their derivatives, including fluorinated versions, contribute to understanding how these compounds interact at the molecular level, with implications for their biological activity and potential as therapeutic agents (Carić et al., 2004).

Advancements in Cancer Research

5-Fluoroindole-3-acetic acid, a derivative, shows promise in targeted cancer therapy when activated by peroxidase enzymes, demonstrating potent cytotoxic activity towards various tumor cell lines. This prodrug approach signifies a potential method for targeted cancer treatment, emphasizing the therapeutic relevance of the compound's derivatives (Folkes et al., 2002).

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for 2-(4-fluoro-1H-indol-3-yl)acetic Acid are not available, it is worth noting that indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQZALKPPLUCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431039
Record name (4-Fluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluoro-1H-indol-3-yl)acetic Acid

CAS RN

89434-03-7
Record name (4-Fluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-1H-indol-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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